N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide
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Overview
Description
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is a complex organic compound that belongs to the class of hydrazinecarbothioamides It features a quinoline moiety, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide typically involves the reaction of quinoline-2-carbaldehyde with N,N-dimethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Reduced hydrazine derivatives.
Substitution: Substituted quinoline compounds with different functional groups.
Scientific Research Applications
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes, which can be studied for their catalytic properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound can inhibit specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
N-(2,2-Dimethyl-1-(quinolin-2-yl)propylidene)arylaminonickel Complexes: These compounds also feature a quinoline moiety and are used in coordination chemistry and catalysis.
2-(1-Aryliminoethyl)pyridines: Similar in structure and used in the synthesis of metal complexes for catalytic applications.
8-Benzothiazolylquinolines: Known for their biological activities and used in medicinal chemistry.
Uniqueness
N,N-Dimethyl-2-(1-(quinolin-2-yl)ethylidene)hydrazinecarbothioamide is unique due to its specific combination of a quinoline moiety with a hydrazinecarbothioamide group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H16N4S |
---|---|
Molecular Weight |
272.37 g/mol |
IUPAC Name |
1,1-dimethyl-3-[(Z)-1-quinolin-2-ylethylideneamino]thiourea |
InChI |
InChI=1S/C14H16N4S/c1-10(16-17-14(19)18(2)3)12-9-8-11-6-4-5-7-13(11)15-12/h4-9H,1-3H3,(H,17,19)/b16-10- |
InChI Key |
LENVRRNFONGUIE-YBEGLDIGSA-N |
Isomeric SMILES |
C/C(=N/NC(=S)N(C)C)/C1=NC2=CC=CC=C2C=C1 |
Canonical SMILES |
CC(=NNC(=S)N(C)C)C1=NC2=CC=CC=C2C=C1 |
Origin of Product |
United States |
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